2-Heptanone, 4-hydroxy-, (4R)-(9CI)
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Overview
Description
®-4-Hydroxy-2-heptanone is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxy-2-heptanone can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-2-heptanone using chiral catalysts to obtain the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral catalysts are employed to induce the formation of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-4-Hydroxy-2-heptanone typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-4-Hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-2-heptanone or 4-hydroxyheptanal.
Reduction: Formation of 4-hydroxyheptanol.
Substitution: Formation of 4-chloro-2-heptanone or 4-bromo-2-heptanone.
Scientific Research Applications
®-4-Hydroxy-2-heptanone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products and can be used in studies involving enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-2-heptanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and carbonyl groups in the molecule play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
®-4-Hydroxy-2-heptanone can be compared with other similar compounds, such as:
4-Hydroxy-2-pentanone: A shorter-chain analog with similar chemical properties but different physical characteristics.
4-Hydroxy-2-nonanone: A longer-chain analog with increased hydrophobicity and different reactivity.
2-Hydroxy-4-heptanone: An isomer with the hydroxyl group at a different position, leading to distinct chemical behavior.
The uniqueness of ®-4-Hydroxy-2-heptanone lies in its specific chiral configuration, which imparts unique reactivity and interactions compared to its analogs.
Properties
CAS No. |
143004-06-2 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(4R)-4-hydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
QSJHFVISBQRPRU-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)C)O |
SMILES |
CCCC(CC(=O)C)O |
Canonical SMILES |
CCCC(CC(=O)C)O |
Synonyms |
2-Heptanone, 4-hydroxy-, (4R)- (9CI) |
Origin of Product |
United States |
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